molecular formula C24H26N4O3 B14096447 Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate

Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate

Cat. No.: B14096447
M. Wt: 418.5 g/mol
InChI Key: JSNMPEFYADZSDC-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a diphenylmethyl group, linked to a pyrimidine ring with hydroxyl and carboxylate functional groups. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-(diphenylmethyl)piperazine, which is then reacted with ethyl 4-hydroxypyrimidine-5-carboxylate under controlled conditions. The reaction often requires the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like sodium hydride or potassium tert-butoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylate group may produce an alcohol.

Scientific Research Applications

Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an acetylcholinesterase inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate can be compared to other compounds with similar structures, such as:

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 2-(4-benzhydrylpiperazin-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H26N4O3/c1-2-31-23(30)20-17-25-24(26-22(20)29)28-15-13-27(14-16-28)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,21H,2,13-16H2,1H3,(H,25,26,29)

InChI Key

JSNMPEFYADZSDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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